molecular formula C13H13FN2O4 B8031026 tert-butyl 5-fluoro-2-nitro-1H-indole-1-carboxylate

tert-butyl 5-fluoro-2-nitro-1H-indole-1-carboxylate

Cat. No.: B8031026
M. Wt: 280.25 g/mol
InChI Key: HFUYMGABEWMRPK-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a nitro group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 5-fluoroindole to introduce the nitro group. This is followed by the esterification of the resulting nitroindole with tert-butyl chloroformate under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoro-2-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 5-fluoro-2-amino-1H-indole-1-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Ester Hydrolysis: 5-fluoro-2-nitro-1H-indole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 5-fluoro-2-nitro-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to certain targets. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

tert-Butyl 5-fluoro-2-nitro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

    tert-Butyl 1-indolecarboxylate: Lacks the fluorine and nitro groups, resulting in different chemical reactivity and biological activity.

    5-Fluoro-1H-indole-2-carboxylate: Similar fluorine substitution but without the nitro group, leading to variations in its chemical behavior and applications.

    2-Nitro-1H-indole-1-carboxylate:

The unique combination of functional groups in this compound makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 5-fluoro-2-nitroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c1-13(2,3)20-12(17)15-10-5-4-9(14)6-8(10)7-11(15)16(18)19/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUYMGABEWMRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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